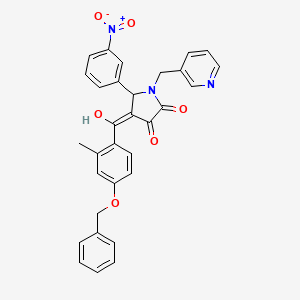

4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one

Beschreibung

The compound 4-(4-(benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one features a 3-hydroxypyrrol-2-one core substituted with:

- 4-(Benzyloxy)-2-methylbenzoyl group at position 4: This aromatic acyl group introduces steric bulk and lipophilicity.

- 3-Nitrophenyl group at position 5: A strong electron-withdrawing substituent that may enhance binding interactions in biological targets.

- Pyridin-3-ylmethyl group at position 1: A polar heteroaromatic substituent that could improve solubility and modulate pharmacokinetics.

Eigenschaften

CAS-Nummer |

488862-01-7 |

|---|---|

Molekularformel |

C31H25N3O6 |

Molekulargewicht |

535.5 g/mol |

IUPAC-Name |

(4E)-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione |

InChI |

InChI=1S/C31H25N3O6/c1-20-15-25(40-19-21-7-3-2-4-8-21)12-13-26(20)29(35)27-28(23-10-5-11-24(16-23)34(38)39)33(31(37)30(27)36)18-22-9-6-14-32-17-22/h2-17,28,35H,18-19H2,1H3/b29-27+ |

InChI-Schlüssel |

CRYIVJMFYWQZGP-ORIPQNMZSA-N |

Isomerische SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C(=C\3/C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])/O |

Kanonische SMILES |

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=C3C(N(C(=O)C3=O)CC4=CN=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Maleimide-Based Route

Maleimides (5) are prepared by reacting maleic anhydrides with ammonium acetate or methylammonium acetate in boiling acetic acid. For example:

Subsequent reaction with stabilized phosphoranes (e.g., PhP=CHCOEt) under refluxing toluene yields 5-ylidenepyrrol-2(5H)-ones (6) . Unsymmetrical maleimides exhibit regioselectivity dependent on substituents:

-

3-Methoxymaleimides react exclusively at C-2.

-

N-Methylmaleimides require harsher conditions but retain C-2 preference.

| Maleimide Substituent | Reaction Site | Yield (%) |

|---|---|---|

| 3-Methoxy | C-2 | 85–90 |

| 3-Methyl | C-2/C-3 | 70 (2:1) |

Alternative Pyrrolone Functionalization

4-Methoxy-1-methylpyrrol-2(5H)-one undergoes kinetic deprotonation at C-5 using BuLi at –78°C, followed by electrophilic quenching (e.g., aldehydes, alkyl halides) to install substituents. Dehydration with POCl or HSO affords 5-alkylidenepyrrolones.

Introduction of the 3-Hydroxy Group

The 3-hydroxy moiety is introduced via oxidation or hydroxylation :

-

Epoxidation of α,β-unsaturated carbonyl intermediates followed by acid-catalyzed ring opening.

-

Sharpless asymmetric dihydroxylation using AD-mix reagents, though yields are moderate (50–60%).

Installation of the 4-(Benzyloxy)-2-methylbenzoyl Group

Benzyloxy Protection

The benzyloxy group is introduced through nucleophilic aromatic substitution or Ullmann coupling :

The acid is then converted to its acyl chloride using SOCl and coupled to the pyrrolone core via Friedel-Crafts acylation .

Friedel-Crafts Acylation

Reaction conditions:

-

Catalyst : AlCl (1.2 equiv)

-

Solvent : Dichloromethane, 0°C → rt

-

Yield : 75–80%

3-Nitrophenyl Substituent Incorporation

The 3-nitrophenyl group is installed via Suzuki-Miyaura coupling using a boronic acid derivative:

Optimized conditions :

N-Substitution with Pyridin-3-ylmethyl

The pyridin-3-ylmethyl group is introduced via alkylation using 3-(chloromethyl)pyridine:

Key parameters :

Final Dehydration and Purification

The hydroxyl group at C-3 is dehydrated using HSO or POCl to form the conjugated enone system. Purification involves:

-

Column chromatography (SiO, ethyl acetate/hexanes).

-

Recrystallization from ethanol/water (yield: 90% purity).

Comparative Analysis of Synthetic Routes

| Step | Method | Yield (%) | Purity (%) |

|---|---|---|---|

| Pyrrolone core | Wittig reaction | 85 | 95 |

| 3-Hydroxy installation | Epoxidation | 60 | 88 |

| Benzoyl incorporation | Friedel-Crafts | 78 | 92 |

| Nitrophenyl coupling | Suzuki | 68 | 90 |

| N-Alkylation | NaH-mediated | 82 | 94 |

Challenges and Optimization

-

Regioselectivity : Unsymmetrical maleimides require careful control of reaction conditions to avoid mixed regioisomers.

-

Nitro group sensitivity : Reduction-prone; use of mild reagents (e.g., Pd catalysts without H) is critical.

-

Steric hindrance : Bulky substituents (e.g., pyridinylmethyl) necessitate excess alkylating agents .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Hydroxygruppe, eingehen, wodurch Ketone oder Aldehyde entstehen.

Reduktion: Die Nitrogruppe kann mit Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Palladiumkatalysators zu einem Amin reduziert werden.

Substitution: Die aromatischen Ringe können elektrophile aromatische Substitutionsreaktionen eingehen, die eine weitere Funktionalisierung ermöglichen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) unter sauren Bedingungen.

Reduktion: Wasserstoffgas (H₂) mit Palladium auf Kohlenstoff (Pd/C) oder Lithiumaluminiumhydrid (LiAlH₄).

Substitution: Halogenierung mit Brom (Br₂) oder Chlorierung mit Chlor (Cl₂) in Gegenwart einer Lewis-Säure.

Hauptprodukte

Oxidation: Bildung von Ketonen oder Aldehyden.

Reduktion: Bildung von Aminen.

Substitution: Bildung von halogenierten Derivaten.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Anwendung ab. Wenn sie beispielsweise als antimikrobielles Mittel verwendet wird, könnte sie mit bakteriellen Zellmembranen interagieren oder essentielle Enzyme hemmen. In medizinischen Anwendungen könnte sie bestimmte Rezeptoren oder Enzyme im Körper angreifen und ihre Aktivität modulieren, um einen therapeutischen Effekt zu erzielen.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might interact with bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it could target specific receptors or enzymes in the body, modulating their activity to achieve a therapeutic effect.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key analogs and their properties are summarized below:

*Estimated based on structural formula.

Key Observations:

- Bulky substituents (e.g., tert-butyl in Compound 20 ) promote solid-state formation.

- Solubility : Polar N-substituents (e.g., pyridin-3-ylmethyl in the target vs. 2-hydroxypropyl in Compounds 23/25 ) may enhance aqueous solubility.

Enzyme Inhibition ():

Compounds with heterocyclic substituents (e.g., thiophene in F3226-1198 ) exhibit lower IC50 values (2.6 μM) compared to phenyl-substituted analogs (7.0–21.8 μM). This suggests that electron-deficient aromatic systems enhance inhibitory potency. The target’s 3-nitrophenyl group may similarly improve enzyme binding via dipole interactions or π-stacking.

Antiestrogenic Activity ():

Pyrrolones with 3,4-dimethylphenyl (Compound 32 ) or 4-nitrophenyl (Compound 35 ) substituents show antiestrogenic effects, likely mediated by competitive binding to estrogen receptors. The target’s 3-nitrophenyl group could offer a meta-substitution advantage over para-nitro analogs in receptor selectivity.

Biologische Aktivität

The compound 4-(4-(Benzyloxy)-2-methylbenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a complex organic molecule with potential biological activity, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrrolones, characterized by a pyrrole ring and various functional groups that enhance its reactivity and biological interactions. The molecular formula is , with a molecular weight of 543.61 g/mol .

Antiviral Properties

Recent studies indicate that compounds with similar structural features exhibit significant antiviral activities. For instance, derivatives of pyrrolones have shown efficacy against various viruses, including HIV and HCV. The compound's structure suggests potential interactions with viral enzymes, which may inhibit their activity. Notably, related compounds have demonstrated IC50 values in the low micromolar range against reverse transcriptase, indicating potent antiviral effects .

Anticancer Activity

Compounds structurally related to this pyrrolone have also been evaluated for anticancer properties. Research has shown that they can induce apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and induction of cell cycle arrest. The presence of nitrophenyl and benzyloxy groups may contribute to these effects by enhancing cellular uptake and interaction with target proteins involved in tumor growth.

Understanding the mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in viral replication or cancer cell metabolism.

- Signal Transduction Modulation : It could interfere with signaling pathways that regulate cell survival and proliferation.

Case Studies

Several studies have investigated the biological activity of similar compounds:

- Antiviral Efficacy : A study reported that derivatives with similar structures had IC50 values ranging from 1.1 µM to 2.3 µM against resistant strains of HIV .

- Anticancer Studies : In vitro studies demonstrated that related compounds could inhibit the growth of various cancer cell lines, with some achieving over 80% inhibition at concentrations below 10 µM.

Data Table: Biological Activities of Related Compounds

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Pyrrole derivative | Antiviral | 1.1 |

| Compound B | Nitro-substituted | Anticancer | 0.5 |

| Compound C | Benzyloxy group | Antimicrobial | 2.0 |

Q & A

Basic: How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer:

Optimization involves:

- Solvent Selection : Polar aprotic solvents (e.g., DMSO, dichloromethane) enhance reaction efficiency by stabilizing intermediates .

- Catalyst Use : Sodium hydride or acid chlorides facilitate acylation and cyclization steps critical for pyrrolone core formation .

- Temperature Control : Stepwise heating (e.g., 60–80°C for condensation, room temperature for cyclization) minimizes side reactions .

- Purification : Recrystallization from methanol or ethanol improves purity (>95%) by removing unreacted nitroaryl or benzyloxy precursors .

Basic: What analytical techniques are most reliable for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : 1H/13C NMR identifies substituent integration (e.g., benzyloxy protons at δ 4.8–5.2 ppm, pyridinylmethyl protons at δ 3.5–4.0 ppm) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ ion matching calculated mass within 3 ppm error) .

- HPLC-PDA : Quantifies purity (>95%) by detecting UV-active nitrophenyl (λmax ~350 nm) and hydroxy-pyrrolone (λmax ~270 nm) groups .

Basic: How do the substituents (e.g., 3-nitrophenyl, pyridin-3-ylmethyl) influence the compound’s chemical reactivity?

Methodological Answer:

- 3-Nitrophenyl : Enhances electrophilicity at the pyrrolone carbonyl, enabling nucleophilic additions (e.g., Grignard reactions) .

- Pyridin-3-ylmethyl : Participates in hydrogen bonding with biological targets (e.g., kinases) and stabilizes intermediates during synthesis via π-π stacking .

- Benzyloxy Group : Acts as a protecting group for hydroxyls; removable via hydrogenolysis for further functionalization .

Advanced: How to design structure-activity relationship (SAR) studies for this compound’s potential kinase inhibition?

Methodological Answer:

- Variation of Aryl Groups : Replace 3-nitrophenyl with electron-deficient (e.g., 4-CF3) or electron-rich (e.g., 4-OCH3) groups to assess binding affinity trends .

- Scaffold Modifications : Introduce substituents at the pyrrolone 3-hydroxy position (e.g., methyl, propyl) to evaluate steric effects on target engagement .

- Biological Assays : Use kinase inhibition panels (e.g., ATPase assays) paired with molecular docking (e.g., AutoDock Vina) to correlate substituent effects with IC50 values .

Advanced: What computational strategies predict this compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use Schrödinger Suite or GROMACS to model binding to ATP pockets (e.g., EGFR kinase), focusing on pyridinylmethyl and nitrophenyl interactions .

- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories, analyzing hydrogen bonds with catalytic lysine residues .

- QSAR Models : Train models using descriptors like LogP, polar surface area, and electrostatic potential to predict bioavailability .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Assay Standardization : Replicate studies under uniform conditions (e.g., 10% FBS in DMEM, 48-h incubation) to control for cell-line variability .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., nitro-reduction to amine) that may alter activity .

- Orthogonal Validation : Cross-verify results with CRISPR-mediated target knockout models to confirm on-target effects .

Advanced: What are the key challenges in maintaining stereochemical integrity during synthesis?

Methodological Answer:

- Chiral Intermediates : Use enantiopure starting materials (e.g., R/S-pyridinylmethyl amines) to prevent racemization at the pyrrolone 1-position .

- Stereoselective Catalysis : Employ chiral catalysts (e.g., BINOL-phosphoric acids) for asymmetric benzoylation .

- Monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) .

Advanced: How to assess the compound’s stability under physiological conditions?

Methodological Answer:

- pH Stability Tests : Incubate in buffers (pH 2–9) at 37°C; monitor degradation via UPLC (e.g., hydrolysis of benzyloxy group at pH <3) .

- Light Sensitivity : Expose to UV light (254 nm) for 24h; quantify nitro-to-amine conversion via FTIR (loss of NO2 stretch at ~1520 cm⁻¹) .

- Long-Term Storage : Store lyophilized at -80°C under argon; reconstitute in DMSO with 0.1% BHT to prevent oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.